2-Amino-4-bromo-5-chloro-3,6-difluoro-benzoic acid
CAS No.:
Cat. No.: VC13830245
Molecular Formula: C7H3BrClF2NO2
Molecular Weight: 286.46 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3BrClF2NO2 |
|---|---|
| Molecular Weight | 286.46 g/mol |
| IUPAC Name | 2-amino-4-bromo-5-chloro-3,6-difluorobenzoic acid |
| Standard InChI | InChI=1S/C7H3BrClF2NO2/c8-2-3(9)4(10)1(7(13)14)6(12)5(2)11/h12H2,(H,13,14) |
| Standard InChI Key | FZDOMNKIBKOLNG-UHFFFAOYSA-N |
| SMILES | C1(=C(C(=C(C(=C1F)Cl)Br)F)N)C(=O)O |
| Canonical SMILES | C1(=C(C(=C(C(=C1F)Cl)Br)F)N)C(=O)O |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Structure
The compound’s IUPAC name, 2-amino-4-bromo-5-chloro-3,6-difluorobenzoic acid, reflects its substitution pattern:
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Position 1: Carboxylic acid (-COOH).
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Position 2: Amino group (-NH₂).
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Position 4: Bromo (-Br).
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Position 5: Chloro (-Cl).
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Positions 3 and 6: Fluoro (-F).
The molecular formula is C₇H₃BrClF₂NO₂, with a molar mass of 286.46 g/mol .
Key Structural Features:
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 286.46 g/mol | |
| Purity | 95–97% (commercial) | |
| Storage Conditions | 2–8°C, protected from light | |
| Solubility | Limited in water; organic solvents preferred | Inferred |
Synthesis and Reactivity
Reactivity Profile
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The amino group enables nucleophilic substitution or coupling reactions.
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Halogens (Br, Cl, F) facilitate further functionalization via Suzuki or Ullmann couplings.
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The carboxylic acid group allows esterification or amide formation .
Applications in Research and Industry
Pharmaceutical Intermediates
This compound serves as a critical building block in antimicrobial agents, particularly quinolone derivatives. For example, it is used in synthesizing:
Material Science
Polyhalogenated benzoic acids are precursors for high-performance polymers and ligands in catalysis, benefiting from their electron-withdrawing substituents .
| Supplier | Purity | Price (1g) | Catalog Number |
|---|---|---|---|
| AChemBlock | 97% | $300 | W165856 |
| ChemShuttle | 95% | $300 | 193468 |
| VulcanChem | 97% | Quote-based | VC13830245 |
| MolCore BioPharmatech | ≥97% | Quote-based | MC16U680 |
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